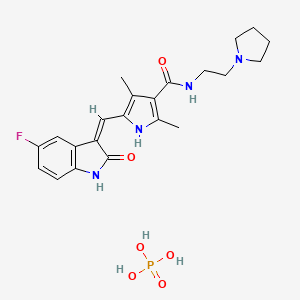

Toceranib Phosphate

Description

a tyrosine kinase inhibitor; structure in first source

See also: Toceranib (has active moiety).

Properties

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOORBROPMMRREB-HBPAQXCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN4O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874819-74-6 | |

| Record name | Toceranib phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874819746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874819-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCERANIB PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24F9PF7J3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Toceranib Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor developed for the treatment of cancer in dogs, particularly mast cell tumors.[1] Its mechanism of action involves the inhibition of several RTKs that are crucial for tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of Toceranib phosphate, detailing its molecular targets, effects on cellular processes, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Competitive ATP Inhibition

Toceranib phosphate functions as a competitive inhibitor at the ATP-binding site within the intracellular kinase domain of susceptible receptor tyrosine kinases.[2][3] By occupying this site, Toceranib prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor. This inhibition of phosphorylation halts the downstream signaling cascades that would otherwise promote cell proliferation, survival, and angiogenesis.

Primary Molecular Targets of Toceranib

In vitro studies have demonstrated that Toceranib phosphate potently inhibits several members of the split-kinase family of RTKs. The primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Kit (stem cell factor receptor).[2][3][4]

Quantitative Inhibition Data

The inhibitory activity of Toceranib against its key targets has been quantified through various in vitro assays, with the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) being key metrics.

| Target Kinase | Inhibition Constant (Ki) | Cell Line | IC50 | Reference |

| Flk-1/KDR (VEGFR2) | 6 nM | - | - | [2][3] |

| PDGFRβ | 5 nM | - | - | [2][3] |

| c-Kit | - | C2 (canine mastocytoma) | < 10 nM | [5][6] |

| c-Kit (resistant) | - | TR1, TR2, TR3 (Toceranib-resistant C2 sublines) | > 1000 nM | [5][6] |

Downstream Signaling Pathways Affected by Toceranib

By inhibiting its primary targets, Toceranib disrupts multiple downstream signaling pathways critical for tumorigenesis.

In Vitro Cellular Effects of Toceranib

The inhibition of key RTKs and their downstream signaling pathways by Toceranib manifests in several observable cellular effects.

Antiproliferative Effects

Toceranib exerts a potent antiproliferative effect on various cancer cell lines, particularly those with activating mutations in its target RTKs.[2][3] For example, in the canine C2 mastocytoma cell line, which harbors an activating mutation in c-Kit, Toceranib inhibits cell proliferation in a dose-dependent manner.[5][6] However, in cell lines that do not exhibit activation of RTKs targeted by Toceranib, such as some canine urothelial carcinoma cell lines, no significant antiproliferative effects are observed even at high concentrations.[7][8]

Induction of Cell Cycle Arrest and Apoptosis

In sensitive tumor cell lines, Toceranib treatment can lead to cell cycle arrest and subsequent apoptosis.[2][3][4] This is a direct consequence of the inhibition of survival signals that are normally transduced by the targeted RTKs.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the mechanism of action of Toceranib phosphate.

Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the direct inhibitory activity of Toceranib on the kinase activity of purified RTKs.

-

Methodology:

-

Purified recombinant kinase domains of target RTKs (e.g., Flk-1/KDR, PDGFRβ) are incubated in a reaction buffer containing a peptide substrate and ATP.

-

Increasing concentrations of Toceranib phosphate are added to the reaction.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based assays.

-

The concentration of Toceranib that inhibits 50% of the kinase activity (IC50) or the inhibition constant (Ki) is calculated.[2][3]

-

Cell Proliferation Assay

-

Objective: To assess the effect of Toceranib on the growth of cancer cell lines.

-

Methodology:

-

Canine mastocytoma (C2) cells are seeded in 96-well plates at a density of 2,000 cells per well.[5]

-

Cells are treated with increasing concentrations of Toceranib phosphate (e.g., 0 to 1000 nM) for 72 hours.[5]

-

Cell viability is measured using a fluorometric bioreductive assay such as Alamar Blue.[5]

-

The relative viable cell number is determined, and the IC50 value is calculated from the dose-response curve.

-

Western Blot Analysis for Protein Phosphorylation

-

Objective: To determine the effect of Toceranib on the phosphorylation status of target RTKs and downstream signaling proteins.

-

Methodology:

-

C2 cells are incubated with increasing concentrations of Toceranib for 24 hours.[5]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-Kit) and the total protein.

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The levels of phosphorylated protein are normalized to the total protein levels to assess the degree of inhibition.

-

Apoptosis Assay (TUNEL Assay)

-

Objective: To evaluate the induction of apoptosis by Toceranib.

-

Methodology:

-

C2 cells are treated with Toceranib for a specified time.

-

Cells are fixed and permeabilized.

-

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

-

Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.[5]

-

Mechanism of Acquired Resistance to Toceranib In Vitro

Studies on Toceranib-resistant canine mast cell tumor cell lines (TR1, TR2, TR3) have elucidated potential mechanisms of acquired resistance.

-

Secondary Mutations in c-Kit: Sequencing of the c-Kit gene in resistant cell lines revealed secondary point mutations in the juxtamembrane and tyrosine kinase domains.[5][6] These mutations may alter the conformation of the ATP-binding pocket, reducing the affinity of Toceranib for its target.

-

Overexpression of c-Kit: Chronic exposure to Toceranib can lead to the overexpression of c-Kit mRNA and protein.[5][6][9] This increase in the target protein may require higher concentrations of the drug to achieve a therapeutic effect.

Conclusion

Toceranib phosphate's in vitro mechanism of action is characterized by its potent and selective inhibition of key receptor tyrosine kinases involved in cancer progression. By competing with ATP, it effectively blocks downstream signaling pathways, leading to antiproliferative effects and the induction of apoptosis in susceptible cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of Toceranib and other tyrosine kinase inhibitors in the field of oncology. Understanding the mechanisms of both its efficacy and the development of resistance is paramount for optimizing its clinical use and for the development of next-generation targeted therapies.

References

- 1. Toceranib - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Characterization of receptor tyrosine kinase activation and biological activity of toceranib phosphate in canine urothelial carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Toceranib Phosphate: A Technical Guide to Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toceranib, marketed as its phosphate salt under the brand name Palladia®, is a pivotal achievement in veterinary oncology as the first FDA-approved drug specifically developed to treat cancer in dogs.[1][2] Developed by SUGEN as SU11654, it is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a mechanism of action analogous to its sister compound, Sunitinib (Sutent®), which is used in human oncology.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Toceranib Phosphate. It is intended to serve as a comprehensive resource for professionals in drug development and cancer research.

Discovery and Development

Toceranib Phosphate was developed by SUGEN, a company specializing in protein kinase inhibitors, and was later brought to market by Pfizer Animal Health.[2][4] The drug's development stemmed from research into indolinone-based compounds as inhibitors of receptor tyrosine kinases, which are crucial mediators of cell signaling pathways that, when dysregulated, can lead to cancer.[5][6]

The discovery process focused on creating potent inhibitors of the split-kinase family of RTKs, particularly those involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[5][6][7] Toceranib (SU11654) emerged as a lead compound with both direct antitumor and antiangiogenic properties.[6][8] Its development culminated in its approval by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of recurrent Patnaik grade II or III cutaneous mast cell tumors in dogs.[2]

Chemical Synthesis

The synthesis of Toceranib, 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide, follows a convergent synthesis strategy. The core structure is assembled by the condensation of two key heterocyclic intermediates: a substituted oxindole and a pyrrole carboxamide. While specific patent literature detailing the exact process for Toceranib is proprietary, the general synthetic route can be inferred from publications on structurally related compounds like Sunitinib.

The key reaction is a Knoevenagel-type condensation between 5-fluorooxindole and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-(pyrrolidin-1-yl)ethyl)amide.

Logical Synthesis Workflow

Mechanism of Action

Toceranib Phosphate is a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic domain of multiple receptor tyrosine kinases.[5] By blocking the binding of ATP, Toceranib prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[5][6]

The primary targets of Toceranib belong to the split-kinase RTK family and include:

-

VEGFR-2 (Flk-1/KDR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

-

PDGFR-α and PDGFR-β: Receptors that play a role in both angiogenesis and direct tumor cell proliferation.[8][9]

-

c-Kit (Stem Cell Factor Receptor): A receptor often mutated and constitutively activated in canine mast cell tumors, driving their growth and survival.[6][8]

This dual action of inhibiting tumor angiogenesis and directly targeting tumor cell proliferation contributes to its therapeutic efficacy.[6][8]

Signaling Pathway Inhibition

Quantitative Data

Table 1: Inhibitory Activity

| Target Kinase | Inhibition Constant (Ki) | Reference |

| PDGFR-β | 5 nM | [9][10] |

| VEGFR-2 (Flk-1/KDR) | 6 nM | [9][10] |

| c-Kit (mutant) | IC50 < 10 nM | [10] |

Table 2: Pharmacokinetic Parameters in Beagle Dogs (Oral Administration)

| Parameter | Value (at 3.25 mg/kg dose) | Reference |

| Tmax (Time to Peak Concentration) | 5.3 - 9.3 hours | [11] |

| Cmax (Peak Plasma Concentration) | 68.6 - 112 ng/mL | [11] |

| Terminal Half-life (t1/2) | ~16 hours | [1][8] |

| Oral Bioavailability | ~77% | [8] |

| Plasma Protein Binding | 91% - 93% | [3][8] |

| Clearance (IV administration) | 1.45 L/kg/h | [11] |

| Volume of Distribution (IV admin) | 29.7 L/kg | [11] |

Table 3: Clinical Efficacy in Canine Mast Cell Tumors

| Study Phase | Parameter | Value | Reference |

| Placebo-Controlled Trial | Objective Response Rate (Toceranib) | 37.2% | |

| Placebo-Controlled Trial | Objective Response Rate (Placebo) | 7.9% | |

| Overall (All dogs receiving Toceranib) | Overall Response Rate | 42.8% | [5] |

| Phase I Study | Biological Activity (Response + Stable Disease) | 54% | [5] |

Key Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol is a representative method for assessing the direct anti-proliferative effects of Toceranib on cancer cell lines.

-

Cell Seeding: Canine mastocytoma cells (e.g., C2 cell line) are seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well in complete medium (e.g., RPMI 1640 with 10% FBS). Plates are incubated overnight to allow for cell attachment.

-

Compound Preparation: Toceranib Phosphate is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations (e.g., 0.005 µM to 1 µM). A vehicle control (e.g., 0.1% DMSO) is also prepared.

-

Cell Treatment: The culture medium is removed from the wells and replaced with the medium containing the various concentrations of Toceranib or the vehicle control.

-

Incubation: Cells are incubated for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[9]

-

Viability Assessment: Cell proliferation/viability is measured using a standard colorimetric or fluorometric assay. An example is the CyQUANT® Cell Proliferation Assay, which measures cellular DNA content by binding a fluorescent dye.

-

Data Analysis: Fluorescence or absorbance is read using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

Protocol 2: Placebo-Controlled Clinical Trial Design (Summarized)

This protocol summarizes the design of the pivotal study that led to the FDA approval of Toceranib Phosphate.

-

Study Population: Client-owned dogs with recurrent, non-resectable Patnaik grade II or III cutaneous mast cell tumors.

-

Study Design: A multi-center, placebo-controlled, double-blind, randomized clinical trial. Dogs were stratified based on lymph node metastasis status and tumor grade.

-

Treatment Protocol:

-

Blinded Phase: Dogs were randomized to receive either Toceranib Phosphate (3.25 mg/kg) or a matching placebo, administered orally every other day for 6 weeks.

-

Open-Label Phase: After the 6-week blinded phase, dogs in the placebo group that experienced disease progression were allowed to "cross over" and receive open-label Toceranib. Dogs originally in the Toceranib group could continue on open-label treatment.

-

-

Efficacy Endpoints:

-

Primary Endpoint: Objective Response Rate (ORR), defined as the sum of complete responses (CR: disappearance of all target lesions) and partial responses (PR: at least a 30% decrease in the sum of diameters of target lesions).

-

Secondary Endpoints: Time to tumor progression (TTP) and duration of response.

-

-

Safety Assessment: Adverse events were monitored and graded according to the Veterinary Cooperative Oncology Group's Common Terminology Criteria for Adverse Events (VCOG-CTCAE). Routine bloodwork and physical examinations were performed at specified intervals.

-

Data Analysis: The ORR between the Toceranib and placebo groups was compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). Survival curves for TTP were generated using the Kaplan-Meier method.

Conclusion

Toceranib Phosphate represents a landmark in targeted cancer therapy for veterinary medicine. Its discovery was rooted in a rational drug design approach targeting key signaling pathways involved in tumorigenesis and angiogenesis. The synthesis, while complex, follows established principles of organic chemistry, leading to a potent and orally bioavailable small molecule inhibitor. The dual mechanism of action, combining antiangiogenic and direct antitumor effects, provides a strong rationale for its efficacy in treating canine mast cell tumors and its investigation in other cancers. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working in the field of oncology.

References

- 1. US7977483B2 - Process for making topotecan - Google Patents [patents.google.com]

- 2. Toceranib - Wikipedia [en.wikipedia.org]

- 3. Patent Center [patentcenter.uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. data.uspto.gov [data.uspto.gov]

Preclinical Development of Toceranib Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development of Toceranib Phosphate (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Toceranib has been approved by the FDA for the treatment of canine mast cell tumors and is also investigated for use in other solid tumors in dogs.[1][2] This document summarizes key preclinical data, including its mechanism of action, in vitro and in vivo studies, pharmacokinetics, and toxicology, to serve as a comprehensive resource for professionals in the field of drug development.

Mechanism of Action

Toceranib phosphate is a competitive inhibitor of adenosine triphosphate (ATP) at the intracellular kinase domain of several receptor tyrosine kinases (RTKs).[3][4] By blocking the ATP binding site, toceranib prevents receptor phosphorylation and subsequent downstream signal transduction, leading to inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in tumor cells with activating mutations in these RTKs.[3][4][5] This dual action of directly targeting tumor cells and inhibiting angiogenesis contributes to its overall anti-tumor efficacy.[6]

The primary targets of toceranib belong to the split-kinase family of RTKs and include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/Flk-1/KDR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][7]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[3][7]

-

Kit (Stem Cell Factor Receptor): Often mutated and constitutively active in canine mast cell tumors, driving tumor growth and survival.[3][8]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R) [9]

-

Fms-like tyrosine kinase 3 (Flt-3) [3]

Signaling Pathway of Toceranib Phosphate

Caption: Mechanism of action of Toceranib Phosphate.

In Vitro Studies

A variety of in vitro assays have been conducted to characterize the activity of toceranib against different cancer cell lines. These studies have been crucial in elucidating its anti-proliferative, anti-migratory, and pro-apoptotic effects.

Enzyme and Cell-Based Assays

Toceranib has demonstrated potent inhibitory activity against its target kinases in cell-free enzymatic assays. In cellular assays, it has shown significant anti-proliferative effects on various canine and murine cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Flk-1/KDR | 6 nM | [4] |

| PDGFRβ | 5 nM | [4] | |

| IC₅₀ | C2 (Canine Mast Cell Tumor) | Not explicitly stated, but effective at concentrations of 0.01 to 1 μM | [4] |

| BR (Canine Mast Cell Tumor) | Not explicitly stated, but effective at concentrations of 0.01 to 1 μM | [4] | |

| P815 (Murine Mastocytoma) | Not explicitly stated, but effective at concentrations of 0.01 to 1 μM | [4] |

Experimental Protocols

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of toceranib on the growth and survival of cancer cells.

-

Methodology:

-

Canine mast cell tumor cell lines (e.g., C2, BR) and murine mastocytoma cells (P815) are cultured in appropriate media.[4]

-

Cells are seeded in 96-well plates at a density of 2,000 cells per well or in 24-well plates at 0.25-0.5 x 10⁶ cells/well.[4][8]

-

Cells are treated with increasing concentrations of toceranib phosphate (typically ranging from 0.01 to 1 µM) for 24, 48, and 72 hours.[4][8]

-

Cell viability is assessed using a fluorometric bioreductive assay such as Alamar Blue or by direct cell counting.[4][5][8]

-

Migration and Invasion Assays

-

Objective: To evaluate the impact of toceranib on the migratory and invasive potential of cancer cells.

-

Methodology (Transwell Assay):

-

Canine osteosarcoma (OSA) cell lines are used.[7]

-

Transwell inserts with porous membranes are placed in 24-well plates.

-

The upper chamber is seeded with OSA cells in serum-free media containing toceranib.

-

The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

-

After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and quantified.

-

Wound Healing Assay

-

Objective: To assess the effect of toceranib on cell migration.

-

Methodology:

-

A confluent monolayer of canine OSA cells is created in a culture plate.[7]

-

A "scratch" or "wound" is made in the monolayer with a sterile pipette tip.

-

The cells are then treated with toceranib.

-

The closure of the wound is monitored and photographed at different time points to measure the rate of cell migration.

-

General In Vitro Experimental Workflow

Caption: A generalized workflow for in vitro evaluation of Toceranib Phosphate.

In Vivo Studies

Preclinical in vivo studies in animal models, primarily mice and dogs with spontaneous tumors, have been instrumental in evaluating the anti-tumor activity, pharmacokinetics, and safety profile of toceranib.

Animal Models and Efficacy

-

Murine Xenograft Models: In mouse xenograft models, oral administration of toceranib has been shown to inhibit the growth of various tumor cell lines, leading to either tumor regression or growth inhibition.[4] In an orthotopic xenograft model of canine osteosarcoma using Penny cells, toceranib treatment at 40 mg/kg for 20 days resulted in decreased tumor growth and downregulation of PDGFRs and c-Kit mRNA.[7]

-

Canine Patients with Spontaneous Tumors: Clinical trials in dogs with naturally occurring mast cell tumors have demonstrated significant biological activity. In a placebo-controlled study, the objective response rate in toceranib-treated dogs was 37.2%, compared to 7.9% in the placebo group.[3] The overall response rate for all dogs receiving toceranib in this study was 42.8%.[3] Clinical benefit has also been observed in dogs with other solid tumors, including anal sac adenocarcinomas, thyroid carcinomas, and head and neck carcinomas.[3][10]

Experimental Protocols

Canine Osteosarcoma Xenograft Model

-

Objective: To assess the in vivo efficacy of toceranib against canine osteosarcoma.

-

Methodology:

-

Canine osteosarcoma cell lines (e.g., Wall and Penny) are selected.[7]

-

Immunocompromised mice are inoculated with the selected cell lines via intrafemoral injection to establish an orthotopic xenograft model.[7]

-

Once tumors are established, mice are randomized into control and treatment groups.

-

The treatment group receives toceranib phosphate orally at a dose of 40 mg/kg body weight for 20 days.[7]

-

Tumor growth is monitored regularly.

-

At the end of the study, tumors are excised for immunohistochemical analysis of markers such as Ki67 to assess cell proliferation.[7]

-

Phase I Dose-Escalation Study in Dogs

-

Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of toceranib in dogs with spontaneous tumors.

-

Methodology:

-

Dogs with various types of cancer are enrolled.

-

A dose-escalation scheme is employed, with cohorts of dogs receiving increasing doses of toceranib.

-

The starting dose in a phase I study was 2.5 mg/kg every other day (EOD), with escalation to 3.25 mg/kg EOD.[3]

-

Dogs are monitored for adverse events, and DLTs are recorded.

-

The MTD is established as the highest dose at which no more than a predefined proportion of patients experience DLTs.[10]

-

Pharmacokinetics

The pharmacokinetic profile of toceranib has been characterized in laboratory dogs and in dogs with mast cell tumors.

| Parameter | Route | Dose | Value | Species | Reference |

| Clearance | IV | 1.0 mg/kg | 1.45 L/kg/h | Beagle | [11] |

| Volume of Distribution | IV | 1.0 mg/kg | 29.7 L/kg | Beagle | [11] |

| Terminal Half-Life | IV | 1.0 mg/kg | 17.7 h | Beagle | [11] |

| Cmax | Oral | 3.25 mg/kg | 68.6 - 112 ng/mL | Beagle | [11] |

| Tmax | Oral | 3.25 mg/kg | 5.3 - 9.3 h | Beagle | [11] |

| Plasma Protein Binding | - | 20-500 ng/mL | 90.8% - 92.8% | Dog | [12] |

Metabolism and Excretion

-

Toceranib is primarily metabolized in the liver, with the formation of a single major metabolite, an alicyclic N-oxide.[12]

-

Excretion is predominantly through the feces (92%), with a small amount excreted in the urine (7%).[12]

-

The high rate of fecal excretion and the long elimination half-life suggest potential enterohepatic recirculation.[12]

Toxicology

The safety and toxicity profile of toceranib has been evaluated in both preclinical studies and clinical trials in dogs.

Common Adverse Events in Dogs

The most frequently reported adverse events are generally mild to moderate and manageable with supportive care or dose modification.[2][6]

| Adverse Event | Frequency | Severity | Reference |

| Gastrointestinal | |||

| Diarrhea | Common | Mild to Moderate | [6] |

| Anorexia (Decreased or Loss of Appetite) | Common | Mild to Moderate | [6] |

| Vomiting | Less Common | Mild to Moderate | [13] |

| Blood in Stool | Common | - | [6] |

| General | |||

| Lameness | Common | - | [6] |

| Weight Loss | Common | - | [6] |

| Lethargy | Common | - | [2] |

| Hematological | |||

| Neutropenia | Dose-limiting toxicity in combination studies | Grade 2 or lower in some studies | [14][15] |

| Thrombocytopenia | Observed | - | [15] |

| Biochemical | |||

| ALT Elevation | Observed | G1-G4 | [13] |

| Azotemia | Observed | - | [16] |

| Proteinuria | Observed | G1-G3 | [13] |

Dose-Limiting Toxicities

In a phase I study combining vinblastine and toceranib, the dose-limiting toxicity was neutropenia.[14] Gastrointestinal toxicity was identified as the dose-limiting toxicity in the initial single-agent dose-finding studies.[14]

Conclusion

The preclinical development of Toceranib Phosphate has established it as a potent multi-targeted RTK inhibitor with significant anti-tumor and anti-angiogenic activity. In vitro studies have demonstrated its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. In vivo studies, particularly in dogs with spontaneous tumors, have confirmed its clinical efficacy against mast cell tumors and other solid malignancies. The pharmacokinetic profile supports an every-other-day dosing regimen, and the toxicities are generally manageable. This comprehensive preclinical data package has provided a strong foundation for its successful clinical application in veterinary oncology and serves as a valuable case study for the development of targeted therapies.

References

- 1. Toceranib (Palladia®) for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preliminary evidence for biologic activity of toceranib phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Toceranib - Wikipedia [en.wikipedia.org]

- 7. In vitro and in vivo effects of toceranib phosphate on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic properties of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in laboratory dogs and dogs with mast cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distribution, metabolism, and excretion of toceranib phosphate (Palladia, SU11654), a novel tyrosine kinase inhibitor, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Safety Evaluation of Combination Vinblastine and Toceranib Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase 1 Dose-Escalation Study with LEC/chTNT-3 and Toceranib Phosphate (Palladia®) in Dogs with Spontaneous Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Retrospective evaluation of toceranib phosphate (Palladia®) toxicity in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

Toceranib Phosphate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant therapeutic efficacy in veterinary oncology, particularly in the treatment of canine mast cell tumors. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several RTKs, leading to the disruption of downstream signaling pathways crucial for tumor growth, angiogenesis, and cell survival. This technical guide provides an in-depth overview of the identification and validation of the molecular targets of Toceranib phosphate. It details the experimental methodologies employed to characterize its activity, presents key quantitative data, and illustrates the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Toceranib phosphate (formerly SU11654) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases.[1][2] It was the first anti-cancer drug specifically developed and approved for veterinary use in dogs.[3] The therapeutic rationale for Toceranib is based on its ability to simultaneously inhibit multiple RTKs that are often dysregulated in various cancers, contributing to uncontrolled cell proliferation, survival, and tumor-associated angiogenesis.[4] This dual action of directly targeting tumor cells and inhibiting the formation of new blood vessels that supply the tumor underpins its clinical efficacy.[1][3]

Molecular Targets of Toceranib Phosphate

Toceranib phosphate selectively targets members of the split-kinase family of RTKs.[2][5] The primary and validated molecular targets are:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[2][5]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFRα and PDGFRβ are inhibited by Toceranib. These receptors are involved in cell growth, proliferation, and angiogenesis.[2][5]

-

Kit (Stem Cell Factor Receptor): A crucial target, especially in canine mast cell tumors where activating mutations in the c-kit gene are common.[1][2]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R or Fms): Involved in the regulation of macrophages and osteoclasts, and can play a role in the tumor microenvironment.[2][4]

-

Fms-like Tyrosine Kinase 3 (Flt-3): An RTK involved in hematopoiesis and often implicated in hematologic malignancies.[2]

-

RET (Rearranged during Transfection): Based on its structural similarity to sunitinib, Toceranib is also believed to inhibit the RET proto-oncogene.[2][4]

Target Identification and Validation Methodologies

A multi-faceted approach involving biochemical assays, cell-based assays, and in vivo models has been employed to identify and validate the molecular targets of Toceranib phosphate.

Biochemical Kinase Assays

Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against a purified kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Representative Tyrosine Kinase Assay

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human VEGFR2 kinase domain, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP is prepared.

-

Inhibitor Addition: Toceranib phosphate is serially diluted and added to the reaction mixture. A control with no inhibitor is included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:

-

Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based Assay: Employing a system where the amount of remaining ATP is measured via a luciferase-luciferin reaction.

-

-

Data Analysis: The concentration of Toceranib phosphate that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve. The inhibitor constant (Ki) can be determined from these values.

Cellular Assays

Cell-based assays are crucial for confirming that the inhibitor can effectively target the kinase within a cellular context, leading to a biological response.

These assays assess the ability of Toceranib to inhibit the growth and survival of cancer cell lines that are dependent on the targeted RTKs.

Experimental Protocol: CyQUANT® Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines (e.g., canine mastocytoma C2 cells with a c-kit mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Toceranib phosphate (e.g., 0.01 to 1 µM) or a vehicle control (e.g., DMSO).[5]

-

Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[5]

-

Cell Lysis and Staining: The CyQUANT® GR dye, which fluoresces upon binding to cellular nucleic acids, is added to the wells after cell lysis.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader.

-

Data Analysis: The fluorescence intensity, which is proportional to the cell number, is used to generate a dose-response curve and calculate the IC50 value for cell growth inhibition.

Western blotting is used to directly visualize the inhibition of target autophosphorylation in treated cells, providing direct evidence of target engagement.

Experimental Protocol: Western Blot for Kit Phosphorylation

-

Cell Treatment and Lysis: Canine mast cell tumor cells are treated with various concentrations of Toceranib phosphate for a defined period. The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of Kit (p-Kit). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.

-

Analysis: The membrane is stripped and re-probed with an antibody for total Kit to ensure equal protein loading. The intensity of the p-Kit bands is normalized to the total Kit bands to quantify the degree of inhibition.

In Vivo Models

In vivo studies in animal models, particularly in dogs with spontaneous tumors, are the ultimate validation of a drug's therapeutic potential and target engagement in a complex biological system.

Experimental Protocol: Canine Clinical Trials

-

Patient Selection: Dogs with a confirmed diagnosis of a specific cancer, such as recurrent or non-resectable mast cell tumors, are enrolled in the study.[6][7][8]

-

Treatment Protocol: Toceranib phosphate is administered orally at a specified dose and schedule (e.g., 3.25 mg/kg every other day).[6][7][8]

-

Tumor Response Evaluation: Tumor size is measured at baseline and at regular intervals throughout the study. The response is categorized based on standardized criteria (e.g., RECIST - Response Evaluation Criteria in Solid Tumors) as a complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).[2]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points to determine the plasma concentration of Toceranib. Biopsies of the tumor may be taken before and after treatment to assess the level of target phosphorylation (e.g., p-Kit) in vivo.[9]

-

Safety and Tolerability Assessment: The dogs are monitored for any adverse events throughout the study.

Quantitative Data Summary

The following tables summarize the key quantitative data for Toceranib phosphate's activity.

Table 1: Biochemical Inhibitory Activity of Toceranib Phosphate

| Target Kinase | Assay Type | Ki (nM) | Reference |

| PDGFRβ | Cell-free | 5 | [5][10] |

| Flk-1/KDR (VEGFR2) | Cell-free | 6 | [5][10] |

Table 2: Cellular Inhibitory Activity of Toceranib Phosphate

| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |

| C2 (parental) | Canine Mast Cell Tumor | Kit | <10 | [10] |

| TR1, TR2, TR3 (resistant) | Canine Mast Cell Tumor | Kit | >1,000 | [10] |

Table 3: Clinical Efficacy of Toceranib Phosphate in Canine Mast Cell Tumors

| Study Phase | Treatment Group | Number of Dogs | Objective Response Rate (ORR) | Reference |

| Phase 3 (Blinded) | Toceranib Phosphate | 86 | 37.2% (7 CR, 25 PR) | [7][8] |

| Phase 3 (Blinded) | Placebo | 63 | 7.9% (5 PR) | [7][8] |

| Open-label (all dogs) | Toceranib Phosphate | 145 | 42.8% (21 CR, 41 PR) | [2][8] |

Signaling Pathways Modulated by Toceranib Phosphate

Toceranib exerts its anti-cancer effects by blocking the downstream signaling cascades initiated by its target RTKs.

VEGFR2 Signaling Pathway

Inhibition of VEGFR2 by Toceranib disrupts angiogenesis.

Caption: Inhibition of the VEGFR2 signaling pathway by Toceranib Phosphate.

PDGFR Signaling Pathway

Blockade of PDGFR signaling by Toceranib inhibits cell proliferation and survival.

Caption: Inhibition of the PDGFR signaling pathway by Toceranib Phosphate.

Kit Signaling Pathway

Inhibition of constitutively active Kit is a key mechanism of Toceranib's efficacy in mast cell tumors.

Caption: Inhibition of the Kit signaling pathway by Toceranib Phosphate.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the preclinical validation of a targeted therapy like Toceranib phosphate.

Caption: A streamlined workflow for the preclinical validation of Toceranib Phosphate.

Conclusion

The identification and validation of the molecular targets of Toceranib phosphate have been a systematic process, progressing from biochemical assays to cellular studies and culminating in robust in vivo validation in its target patient population. This multi-targeted approach, primarily focused on inhibiting key RTKs like VEGFR, PDGFR, and Kit, has established a clear mechanism of action that correlates with its observed clinical efficacy. The detailed methodologies and data presented in this guide provide a comprehensive understanding of the preclinical and clinical validation of Toceranib phosphate, offering valuable insights for the continued development of targeted cancer therapies.

References

- 1. sep.turbifycdn.com [sep.turbifycdn.com]

- 2. Preliminary evidence for biologic activity of toceranib phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toceranib Phosphate (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. Molecular targets for anticancer therapies in companion animals and humans: what can we learn from each other? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Multi-center, placebo-controlled, double-blind, randomized study of oral toceranib phosphate (SU11654), a receptor tyrosine kinase inhibitor, for the treatment of dogs with recurrent (either local or distant) mast cell tumor following surgical excision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Structural Analogues of Toceranib Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toceranib phosphate (Palladia®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has become a cornerstone in veterinary oncology for the treatment of canine mast cell tumors.[1] Its mechanism of action, targeting the split kinase family of RTKs including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Kit, has prompted significant interest in the development of structural analogues with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the structural analogues of Toceranib, focusing on their structure-activity relationships (SAR), relevant experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction to Toceranib and Its Mechanism of Action

Toceranib, chemically known as 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide, is a small molecule inhibitor that competitively binds to the ATP-binding site of RTKs.[2] By inhibiting the autophosphorylation of these receptors, Toceranib effectively blocks downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis. The primary targets of Toceranib are members of the split-kinase RTK family, which are often dysregulated in various malignancies.[3]

Structural Analogues of Toceranib: A Focus on the Indolin-2-one Core

The core structure of Toceranib is a 5-substituted indolin-2-one moiety. Research into structural analogues has largely focused on modifications of this scaffold, a strategy that has also been extensively explored for the structurally similar drug, Sunitinib.[1] Key areas of modification include the substituent at the 5-position of the indolinone ring, the pyrrole-carboxamide side chain, and the terminal N-ethylpyrrolidine group.

Structure-Activity Relationships (SAR)

The development of Toceranib analogues aims to optimize their inhibitory activity and selectivity. While specific SAR studies on a wide range of direct Toceranib analogues are not extensively published, valuable insights can be drawn from research on similar indolin-2-one-based kinase inhibitors. The general consensus is that the indolin-2-one core is essential for binding to the hinge region of the kinase domain. Modifications to the side chains can significantly impact potency and the kinase inhibition spectrum.

Quantitative Data on Toceranib and its Analogues

The following tables summarize the available quantitative data for Toceranib and its structural analogues, primarily focusing on their inhibitory activities against key kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Toceranib and Related Compounds

| Compound | Target Kinase | IC50 / Ki | Reference |

| Toceranib | Kit | IC50 < 10 nM | [4] |

| Toceranib | VEGFR2 (KDR) | - | - |

| Toceranib | PDGFRβ | - | - |

Table 2: Anti-proliferative Activity of Toceranib

| Compound | Cell Line | IC50 | Reference |

| Toceranib | Canine Mastocytoma (C2) | < 10 nM | [4] |

| Toceranib-Resistant C2 Sublines | Canine Mastocytoma | > 1,000 nM | [5] |

Experimental Protocols

The evaluation of Toceranib analogues involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This protocol outlines a typical procedure to measure the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (Toceranib analogues) dissolved in DMSO

-

96-well plates

-

Phospho-tyrosine detection antibody (e.g., P-Tyr-100)

-

Detection reagent (e.g., DELFIA® europium-labeled anti-mouse IgG)

-

Plate reader

Procedure:

-

Prepare Reagents: Dilute the VEGFR2 kinase, biotinylated peptide substrate, and ATP to their final desired concentrations in the kinase reaction buffer. Prepare serial dilutions of the test compounds.

-

Kinase Reaction:

-

Add 10 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of the VEGFR2 kinase solution to each well.

-

Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 50 mM EDTA).

-

Add the phospho-tyrosine detection antibody and incubate as recommended by the manufacturer.

-

Add the secondary detection reagent and incubate.

-

Read the signal on a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)

This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., canine mastocytoma C2 cells)

-

Complete cell culture medium

-

Test compounds (Toceranib analogues) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Toceranib and a typical workflow for the preclinical evaluation of its analogues.

Signaling Pathways

References

- 1. Toceranib - Wikipedia [en.wikipedia.org]

- 2. Toceranib | C22H25FN4O2 | CID 5329106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Development of an in vitro model of acquired resistance to toceranib phosphate (Palladia®) in canine mast cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Anti-Angiogenic Properties of Toceranib Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toceranib phosphate, a multi-kinase inhibitor, has demonstrated significant anti-tumor and anti-angiogenic activity.[1] Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the intracellular kinase domains of several receptor tyrosine kinases (RTKs), thereby preventing phosphorylation and subsequent downstream signaling.[2][3] This guide provides an in-depth overview of the in vitro anti-angiogenic properties of Toceranib Phosphate, focusing on its effects on endothelial cells and the underlying signaling pathways. The information presented is intended to support further research and drug development efforts in the field of angiogenesis.

Mechanism of Action and Target Inhibition

Toceranib Phosphate selectively targets members of the split-kinase RTK family, with high potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or Flk-1) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[1][2] These receptors are crucial mediators of angiogenesis. VEGFR-2 is a key regulator of endothelial cell proliferation, migration, and survival, while PDGFR-β, expressed on pericytes, is essential for the recruitment of these cells to stabilize newly formed blood vessels.[4][5][6]

Quantitative Inhibition Data

The inhibitory activity of Toceranib Phosphate against its primary targets has been quantified in cell-free and cell-based assays.

| Target | Parameter | Value | Cell Line | Reference |

| VEGFR-2 (KDR/Flk-1) | Ki | 6 nM | Cell-free assay | [1][2] |

| PDGFR-β | Ki | 5 nM | Cell-free assay | [1][2] |

| c-Kit | IC50 | < 10 nM | C2 Canine Mastocytoma | [1] |

| c-Kit | IC50 | 5.28 nM | Mastocytoma Cell Line | [7] |

Signaling Pathways

Toceranib Phosphate exerts its anti-angiogenic effects by disrupting the downstream signaling cascades of VEGFR-2 and PDGFR-β.

VEGFR-2 Signaling Pathway Inhibition

Activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of intracellular events promoting angiogenesis. Toceranib Phosphate blocks the initial autophosphorylation of the receptor, thereby inhibiting these downstream pathways.

Caption: Inhibition of VEGFR-2 signaling by Toceranib Phosphate.

PDGFR-β Signaling Pathway Inhibition

PDGF-BB binding to PDGFR-β on pericytes is a critical step for their recruitment and the subsequent stabilization of new blood vessels. Toceranib Phosphate's inhibition of PDGFR-β disrupts this interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Retrospective evaluation of toceranib phosphate (Palladia) use in cats with mast cell neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic Effect of Toceranib and Nanohydroxyapatite as a Drug Delivery Platform—Physicochemical Properties and In Vitro Studies on Mastocytoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

Toceranib Phosphate: A Technical Guide to its Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toceranib phosphate, marketed as Palladia®, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-tumor and immunomodulatory effects.[1][2] Initially developed for the treatment of canine mast cell tumors, its mechanism of action extends to modulating the complex tumor microenvironment (TME), making it a subject of considerable interest in oncology research.[1][3] This document provides an in-depth technical overview of Toceranib's effects on the TME, focusing on its impact on angiogenesis, immune cell populations, and key signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a comprehensive resource for the scientific community.

Mechanism of Action

Toceranib phosphate functions as a competitive inhibitor of adenosine triphosphate (ATP) at the kinase domain of several split-kinase family RTKs.[4][5][6] This inhibition prevents receptor phosphorylation and disrupts downstream signal transduction pathways essential for tumor growth and survival.[5][6] The primary targets of Toceranib include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8][9]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[7][8][9]

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (c-KIT): A crucial receptor in the development and proliferation of certain tumor types, notably mast cell tumors.[7][8][9]

By targeting these receptors, Toceranib exerts a dual effect: direct anti-tumor activity by inducing cell cycle arrest and apoptosis in tumor cells, and indirect anti-tumor activity by disrupting the tumor's blood supply and modulating the TME.[1][4][5]

Modulation of the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression and metastasis. Toceranib has been shown to favorably alter the TME through several mechanisms.

Anti-Angiogenic Effects

Toceranib's potent inhibition of VEGFR-2 and PDGFR signaling pathways directly impedes angiogenesis.[2] This leads to a reduction in tumor vascularization, limiting the supply of oxygen and nutrients essential for tumor growth.

Immunomodulatory Effects

Recent studies have highlighted Toceranib's ability to modulate the immune landscape within the TME. A key effect is the reduction of regulatory T cells (Tregs), which are immunosuppressive cells that hinder the host's anti-tumor immune response.[10]

-

Reduction of Regulatory T cells (Tregs): Administration of Toceranib has been shown to significantly decrease the number and percentage of circulating Tregs in dogs with cancer.[10] This reduction in Tregs can potentially enhance the efficacy of the host's anti-tumor immune response.

-

Modulation of Cytokine Profile: In combination with low-dose cyclophosphamide, Toceranib treatment has been associated with a significant increase in serum concentrations of interferon-gamma (IFN-γ), a cytokine with potent anti-tumor properties.[10][11] This increase in IFN-γ was inversely correlated with Treg numbers.[10]

Quantitative Data on TME Modulation

The following tables summarize quantitative data from various studies on the effects of Toceranib on components of the tumor microenvironment.

Table 1: Effect of Toceranib on Immune Cell Populations and Cytokines

| Parameter | Study Population | Treatment | Change from Baseline | Reference |

| Regulatory T cells (Tregs) | Dogs with various malignant tumors | Toceranib | Significant decrease in number and percentage in peripheral blood after 14 days | [10] |

| Interferon-gamma (IFN-γ) | Dogs with cancer | Toceranib and Cyclophosphamide | Significant increase in serum concentrations after 6 weeks | [10][11] |

Table 2: Effect of Toceranib on Angiogenesis-Related Markers

| Parameter | Study Population | Treatment | Change from Baseline | Reference |

| Vascular Endothelial Growth Factor (VEGF) | Dogs with cancer | Toceranib | Statistically significant increase in serum VEGF after 3 months | [7] |

| Prostacyclin | Dogs with cancer | Toceranib | Decrease in serum prostacyclin after 1 month | [7] |

| VEGFR2 Expression | Dogs with adenocarcinoma (post-surgery) | Toceranib | Significantly lower in tissues at second surgery compared to first | [12] |

| Hypoxia-inducible factor (HIF)-1α+ cells | Dogs with adenocarcinoma (post-surgery) | Toceranib | Significantly lower in tissues at second surgery compared to first | [12] |

Key Signaling Pathways Affected by Toceranib

Toceranib's primary mechanism of action involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis.

Caption: Toceranib inhibits VEGFR-2, PDGFR, and c-KIT signaling.

Experimental Protocols

This section outlines common methodologies used to assess the effects of Toceranib on the tumor microenvironment.

Immunohistochemistry (IHC) for TME Markers

Objective: To visualize and quantify the expression of specific proteins (e.g., VEGFR2, Foxp3 for Tregs, HIF-1α) within tumor tissue sections.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask antigenic sites.

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum-free).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the target protein (e.g., anti-VEGFR2, anti-Foxp3, anti-HIF-1α) at a predetermined optimal concentration overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Sections are dehydrated through a series of alcohol and xylene washes and mounted with a permanent mounting medium.

-

Analysis: Stained slides are imaged using a light microscope. Quantification can be performed by manual counting of positive cells in multiple high-power fields or by using digital image analysis software.

Flow Cytometry for Immune Cell Profiling

Objective: To identify and quantify different immune cell populations (e.g., Tregs) in peripheral blood or tumor single-cell suspensions.

Protocol:

-

Sample Preparation:

-

Peripheral Blood: Whole blood is collected in EDTA tubes. Red blood cells are lysed using a lysis buffer.

-

Tumor Tissue: Fresh tumor tissue is mechanically and enzymatically digested to obtain a single-cell suspension. The suspension is filtered to remove debris.

-

-

Cell Staining:

-

Cells are washed with a staining buffer (e.g., PBS with 2% FBS).

-

For surface markers, cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface antigens (e.g., CD4, CD25 for Tregs).

-

For intracellular markers (e.g., Foxp3), cells are fixed and permeabilized using a specialized buffer system before incubation with the intracellular antibody.

-

-

Data Acquisition: Stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the identification and quantification of cell populations based on their marker expression.

-

Data Analysis: Flow cytometry data is analyzed using specialized software. Gating strategies are applied to identify specific cell populations of interest (e.g., CD4+CD25+Foxp3+ Tregs).

Caption: Workflow for immune cell profiling using flow cytometry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of specific cytokines (e.g., IFN-γ, VEGF) in serum or plasma.

Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

-

Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

-

Sample and Standard Incubation: Samples (serum or plasma) and a series of known standards are added to the wells and incubated.

-

Detection Antibody: The plate is washed, and a biotinylated detection antibody, also specific for the cytokine, is added.

-

Enzyme Conjugate: After another wash, an enzyme-linked conjugate (e.g., streptavidin-HRP) is added.

-

Substrate Addition: The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colored product.

-

Reaction Stoppage and Reading: A stop solution is added to terminate the reaction, and the absorbance of each well is read using a microplate reader at a specific wavelength.

-

Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentration of the cytokine in the samples is then interpolated from this curve.

Conclusion

Toceranib phosphate is a potent RTK inhibitor with a multifaceted mechanism of action that extends beyond direct anti-tumor effects to the significant modulation of the tumor microenvironment. Its ability to inhibit angiogenesis and favorably alter the immune landscape, particularly by reducing Treg populations, underscores its potential in combination therapies and as an adjuvant treatment. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to further investigate and leverage the TME-modulating properties of Toceranib and similar multi-targeted kinase inhibitors. Further prospective studies are warranted to continue to elucidate its full range of effects and optimize its clinical application.

References

- 1. Toceranib - Wikipedia [en.wikipedia.org]

- 2. Preliminary evidence for biologic activity of toceranib phosphate (Palladia®) in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toceranib Phosphate (Palladia) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety Evaluation of Combination Vinblastine and Toceranib Phosphate (Palladia®) in Dogs: a Phase I dose-finding study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the Vascular Endothelial Growth Factor Inhibitor Toceranib on Cardiac Function and Endothelial Dysfunction Biomarkers in Dogs With Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptome of Two Canine Prostate Cancer Cells Treated With Toceranib Phosphate Reveals Distinct Antitumor Profiles Associated With the PDGFR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C-kit, flt-3, PDGFR-β, and VEGFR2 expression in canine adrenal tumors and correlation with outcome following adrenalectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical and immunomodulatory effects of toceranib combined with low-dose cyclophosphamide in dogs with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of postoperative adjuvant treatment using toceranib phosphate against adenocarcinoma in dogs - PMC [pmc.ncbi.nlm.nih.gov]

Toceranib Phosphate: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toceranib, administered as toceranib phosphate (Palladia®), is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-tumor and anti-angiogenic activities. It is a key therapeutic agent in veterinary oncology, primarily for the treatment of canine mast cell tumors. Toceranib's efficacy is intrinsically linked to its ability to enter cancer cells, achieve sufficient intracellular concentrations, and engage with its molecular targets. This technical guide provides an in-depth exploration of the cellular uptake and intracellular distribution of toceranib phosphate, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways and experimental workflows involved.

Introduction

Toceranib is a small molecule inhibitor that competitively blocks the ATP-binding site of several RTKs, thereby preventing receptor phosphorylation and downstream signal transduction. Its primary targets belong to the split kinase family and include the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and KIT, among others.[1][2][3] The disruption of these signaling pathways inhibits both tumor cell proliferation and angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] Understanding the journey of toceranib from the extracellular space to its intracellular targets is critical for optimizing its therapeutic use and overcoming mechanisms of drug resistance.

Physicochemical Properties and Cellular Uptake

The cellular uptake of a drug is largely governed by its physicochemical properties. While direct experimental studies definitively elucidating the primary uptake mechanism of toceranib are not extensively published, its known properties suggest a likely mechanism of entry.

Physicochemical Characteristics

Toceranib is a hydrophobic weak base. Its lipophilicity, indicated by a calculated XLogP3-AA value of 2.4, suggests that it can readily cross the cell membrane via passive diffusion.[6]

Proposed Cellular Uptake Mechanism

Given its physicochemical profile, the primary mechanism of cellular entry for toceranib is likely passive diffusion . As a lipophilic molecule, it can traverse the lipid bilayer of the cell membrane, moving down its concentration gradient from the higher extracellular concentration to the lower intracellular concentration.

Intracellular Distribution and Sequestration

Once inside the cell, the distribution of toceranib is not uniform. Several factors influence its subcellular localization, which in turn affects its availability to bind to its target RTKs in the cytoplasm and at the cell membrane.

Lysosomal Sequestration

A significant body of evidence suggests that many hydrophobic weak base drugs, including several tyrosine kinase inhibitors, undergo lysosomal sequestration .[7] These drugs become protonated in the acidic environment of lysosomes (pH 4.5-5.0) and are trapped, leading to their accumulation in these organelles. This phenomenon, also known as "ion trapping," can significantly reduce the concentration of the drug available in the cytoplasm to interact with its targets. While direct studies on toceranib's lysosomal sequestration are limited, its chemical nature makes it a prime candidate for this process.

Interaction with ABC Transporters

ATP-binding cassette (ABC) transporters are a family of efflux pumps that actively transport various substrates, including chemotherapeutic agents, out of the cell. Overexpression of these transporters is a common mechanism of multidrug resistance. Studies have investigated the interaction of toceranib with P-glycoprotein (P-gp), a prominent member of the ABC transporter family. Evidence suggests that toceranib is a substrate of P-gp, meaning that cancer cells overexpressing this transporter can actively pump the drug out, thereby reducing its intracellular concentration and efficacy.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetic properties, in vitro efficacy, and target inhibition of toceranib.

Table 1: Pharmacokinetic Parameters of Toceranib in Dogs

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 76.9% | [8] |

| Cmax (3.25 mg/kg oral dose) | 68.6 - 112 ng/mL | [8] |

| Tmax (3.25 mg/kg oral dose) | 5.3 - 9.3 hours | [8] |

| Terminal Half-life (oral) | ~31 hours | [8] |

| Terminal Half-life (IV) | 17.7 hours | [8] |

| Volume of Distribution (IV) | 29.7 L/kg | [8] |

| Plasma Protein Binding | 90.8% - 92.8% | [5] |

| Metabolism | Forms an alicyclic N-oxide | [5] |

| Excretion | Primarily in feces (92%) | [5] |

Table 2: In Vitro Efficacy and Target Inhibition of Toceranib

| Parameter | Value | Cell Line/Target | Reference(s) |

| IC50 | < 10 nM | C2 (canine mastocytoma) | [9] |

| IC50 | 5.28 nM | NI-1 (canine mastocytoma) | [10] |

| Ki | 5 nM | PDGFRβ | [11] |

| Ki | 6 nM | Flk-1/KDR (VEGFR2) | [11] |

Signaling Pathways Affected by Toceranib

Toceranib's therapeutic effects are a direct result of its inhibition of key RTKs. The binding of their respective ligands (e.g., stem cell factor for KIT, PDGF for PDGFR, and VEGF for VEGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis. Toceranib blocks these initial phosphorylation events.

KIT Signaling Pathway

Mutations leading to constitutive activation of the KIT receptor are common in canine mast cell tumors. Toceranib's inhibition of KIT is a primary mechanism of its anti-tumor effect in this cancer.

Caption: Simplified KIT signaling pathway and its inhibition by Toceranib.

PDGFR Signaling Pathway

The PDGFR pathway plays a significant role in cell growth, proliferation, and migration.

Caption: PDGFR signaling cascade and its inhibition by Toceranib.

VEGFR Signaling Pathway